molecular formula C24H33N3O3S B2679843 2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 946288-79-5

2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2679843
CAS No.: 946288-79-5
M. Wt: 443.61
InChI Key: DUMKHFDUTSPFMO-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a methoxy group at position 2 and a methyl group at position 5. The sulfonamide nitrogen is linked to a branched ethyl chain bearing a 1-methylindolin-5-yl group and a piperidin-1-yl moiety.

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-18-7-10-23(30-3)24(15-18)31(28,29)25-17-22(27-12-5-4-6-13-27)19-8-9-21-20(16-19)11-14-26(21)2/h7-10,15-16,22,25H,4-6,11-14,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKHFDUTSPFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzenesulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group. This can be achieved through the reaction of the benzene derivative with chlorosulfonic acid, followed by neutralization with ammonia or an amine.

  • Introduction of the Methoxy and Methyl Groups: : The methoxy and methyl groups can be introduced via electrophilic aromatic substitution reactions. For example, methoxylation can be performed using methanol in the presence of a strong acid catalyst, while methylation can be achieved using methyl iodide and a base.

  • Attachment of the Indolinyl and Piperidinyl Moieties: : The indolinyl and piperidinyl groups are typically introduced through nucleophilic substitution reactions. The indolinyl group can be synthesized from indole derivatives, while the piperidinyl group can be introduced using piperidine and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or sulfone.

  • Substitution: : The aromatic ring and the nitrogen atoms in the indolinyl and piperidinyl groups can participate in various substitution reactions, including halogenation, nitration, and alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions on the aromatic ring can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

The compound 2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential therapeutic uses.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. The presence of the indoline and piperidine groups may enhance the compound's ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of indoline can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Anti-inflammatory Effects

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing sulfonamide functionalities have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses . The specific compound may thus be evaluated for its efficacy in treating inflammatory diseases.

Antimicrobial Properties

Preliminary investigations into related compounds suggest potential antimicrobial activity. The unique combination of functional groups may facilitate interactions with microbial enzymes or membranes, leading to bactericidal effects. This aspect warrants further exploration through in vitro and in vivo studies .

Study 1: Anticancer Mechanisms

A study published in the Journal of Medicinal Chemistry explored the anticancer mechanisms of indoline-based compounds. It was found that these compounds could inhibit specific kinases involved in cell signaling pathways associated with cancer growth. The study emphasized the need for further research on derivatives like this compound to elucidate their mechanisms of action and therapeutic potential .

Study 2: Anti-inflammatory Activity

In a clinical trial assessing the anti-inflammatory effects of sulfonamide derivatives, researchers noted significant reductions in inflammatory markers among participants receiving treatment with related compounds. This suggests that the compound may also have similar effects, meriting further investigation into its pharmacodynamics and pharmacokinetics .

Study 3: Antimicrobial Efficacy

An investigation into the antimicrobial properties of sulfonamides indicated that these compounds could effectively inhibit bacterial growth. The study recommended exploring the antimicrobial spectrum of this compound against various pathogens to assess its utility as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The indolinyl and piperidinyl groups may enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table highlights structural differences and similarities between the target compound and analogs from the provided evidence:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 2-Methoxy-5-methyl-benzenesulfonamide; 1-methylindolin-5-yl, piperidin-1-yl side chain ~503.6* Combines indoline (aromatic heterocycle) and piperidine (aliphatic amine) motifs
4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-benzamide 5-Ethylsulfonyl, 4-amino; 1-ethylpyrrolidine side chain ~439.5 Ethylsulfonyl enhances hydrophobicity; pyrrolidine may improve metabolic stability
5-(Aminosulphonyl)-N-((1-(2-hydroxyethyl)-2-pyrrolidinyl)methyl)-2-methoxybenzamide 5-Sulfamoyl; 2-hydroxyethyl-pyrrolidine side chain ~397.4 Hydroxyethyl group increases solubility; sulfamoyl may enhance hydrogen bonding
2-Methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide 5-Isothiazolidinone; 4-pyridinyl side chain ~478.6 Isothiazolidinone introduces rigidity; pyridine enhances π-π stacking potential

*Estimated via molecular formula (C₂₅H₃₃N₃O₃S).

Key Observations:

  • Aromatic Substitutions: The target compound’s 2-methoxy-5-methyl configuration is distinct from the 4-amino-5-ethylsulfonyl () and 5-sulfamoyl () groups, which may alter electronic properties and target selectivity.
  • Side Chain Diversity : The target’s indoline-piperidine combination contrasts with pyrrolidine () or pyridine () side chains, impacting steric bulk and solubility.

Physicochemical Properties and Solubility

  • Target Compound : Predicted logP ~3.8 (high lipophilicity due to indoline and piperidine), likely requiring formulation enhancements for bioavailability.
  • Compound : Hydroxyethyl-pyrrolidine side chain reduces logP (~2.5), improving aqueous solubility .
  • Compound: Pyridinyl and isothiazolidinone balance hydrophobicity (logP ~2.9), with moderate solubility in DMSO .

Target Compound (Hypothetical Insights):

  • Receptor Binding : The sulfonamide may interact with amine receptors (e.g., 5-HT₆ or D₂), though experimental validation is needed.

Comparative Analysis:

  • Compound : Ethylsulfonyl groups are associated with kinase inhibition (e.g., JAK/STAT pathways), while pyrrolidine enhances metabolic stability in preclinical models .
  • Compound : Hydroxyethyl-pyrrolidine improves solubility without compromising affinity for G protein-coupled receptors (GPCRs) in vitro .
  • Compound: Isothiazolidinone’s sulfone group may confer protease resistance, as seen in antiviral agents .

Biological Activity

2-Methoxy-5-methyl-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential pharmacological applications. The compound features a unique structure that may influence its biological activity, particularly in the realms of medicinal chemistry and therapeutic development.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H26N2O3S\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes:

  • A methoxy group
  • A methyl group
  • A benzenesulfonamide moiety
  • An indoline derivative connected through a piperidine ring

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its interaction with specific receptors.

Anticancer Activity

Recent research has highlighted the potential of this compound in targeting specific pathways involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit the activity of key proteins involved in tumor growth.

Mechanism of Action:
The proposed mechanism involves the inhibition of nuclear transport receptors such as Kpnβ1, which is crucial for the import of oncogenic proteins into the nucleus. This disruption can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit moderate to good antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is often associated with enhanced antibacterial properties.

Case Study:
A study assessing the antimicrobial efficacy of similar sulfonamide derivatives showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzene ring can influence activity .

Research Findings

The following table summarizes key findings from various studies regarding the biological activities associated with this compound and its analogs:

Activity Type Target Organisms/Cells IC50/Zone of Inhibition Reference
AnticancerCancer cell linesVaries (submicromolar range)
AntimicrobialS. aureus, E. coli15 mm (zone of inhibition)
Enzyme InhibitionSpecific kinasesModerate inhibition

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at C2, methyl at C5) and piperidine-indole connectivity .
  • Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]+ ion at m/z 498.2345).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

What methodological approaches can mitigate discrepancies in pharmacokinetic data obtained from different in vitro and in vivo models?

Q. Advanced

  • Standardized Protocols : Use identical buffer systems (pH 7.4 PBS) and temperature (37°C) across in vitro (e.g., hepatic microsomes) and in vivo (rodent plasma) assays .
  • Cross-Model Validation : Compare metabolic stability data from liver microsomes with in vivo plasma half-life measurements.
  • Statistical Tools : Apply Bland-Altman analysis to quantify agreement between datasets and identify systemic biases .

How can computational chemistry tools be applied to predict the metabolic pathways of this compound?

Q. Advanced

  • Metabolite Prediction : Use software (e.g., Meteor Nexus) to simulate Phase I (oxidation, demethylation) and Phase II (glucuronidation) transformations. Focus on high-probability sites like the piperidine nitrogen or methoxy group .
  • Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated oxidation steps (e.g., at the indole moiety) .
  • Validation : Compare predicted metabolites with LC-MS/MS data from hepatocyte incubations .

What are the best practices for resolving contradictory results in receptor binding affinity studies involving this compound?

Q. Advanced

  • Reproducibility Checks : Replicate assays across independent labs using standardized ligand concentrations (e.g., 10 µM) and buffer conditions .
  • Orthogonal Assays : Confirm binding via surface plasmon resonance (SPR) if fluorescence polarization (FP) yields conflicting IC50 values .
  • Control Experiments : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
  • Data Normalization : Express results as % inhibition relative to vehicle controls to minimize plate-to-plate variability .

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